Phenyl 4-chloro-3-methylbenzenesulfonate
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Overview
Description
Phenyl 4-chloro-3-methylbenzenesulfonate is an organic compound with the molecular formula C13H11ClO3S. It is a sulfonate ester derived from 4-chloro-3-methylbenzenesulfonic acid and phenol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 4-chloro-3-methylbenzenesulfonate can be synthesized through the esterification of 4-chloro-3-methylbenzenesulfonic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-chloro-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thiols.
Hydrolysis: The primary products are 4-chloro-3-methylbenzenesulfonic acid and phenol.
Scientific Research Applications
Phenyl 4-chloro-3-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is utilized in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Material Science: It is employed in the development of advanced materials, such as polymers and coatings, where its chemical properties are advantageous.
Mechanism of Action
The mechanism of action of phenyl 4-chloro-3-methylbenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group can participate in nucleophilic substitution reactions, leading to the modification of biological molecules or the formation of new chemical bonds. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzenesulfonate
- Phenyl 4-chlorobenzenesulfonate
- Phenyl 3-methylbenzenesulfonate
Uniqueness
Phenyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both a chloro and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific steric effects, which can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C13H11ClO3S |
---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
phenyl 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11ClO3S/c1-10-9-12(7-8-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
DVMMTZVOOLAVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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